4,6(1H,5H)-Pyrimidinedione, 2-amino-
Overview
Description
4,6(1H,5H)-Pyrimidinedione, 2-amino- is an organic compound with a molecular formula of C5H6N2O2. It is a white crystalline solid that is soluble in water and organic solvents. It is a versatile compound that can be used in a variety of synthetic processes, including the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. In addition, it has been used in scientific research applications, such as in the synthesis of peptides and nucleic acids.
Mechanism Of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 2-amino- is not well understood. However, it is believed to involve the formation of a covalent bond between the nitrogen atoms of the pyrimidinedione ring and the amino group of the amino acid. This covalent bond then allows the amino acid to be incorporated into the pyrimidinedione ring, forming a stable complex.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4,6(1H,5H)-Pyrimidinedione, 2-amino- are not well understood. However, it has been suggested that it may be involved in the regulation of gene expression and the metabolism of amino acids. It has also been suggested that it may be involved in the regulation of cell growth and differentiation.
Advantages And Limitations For Lab Experiments
The advantages of using 4,6(1H,5H)-Pyrimidinedione, 2-amino- in laboratory experiments include its low cost, ease of synthesis, and versatility. It can be used in a variety of synthetic processes, and it is relatively easy to synthesize in high yields. Additionally, it is relatively non-toxic and has a low environmental impact.
However, there are some limitations to using 4,6(1H,5H)-Pyrimidinedione, 2-amino- in laboratory experiments. For example, it is not very soluble in water, so it may not be suitable for use in aqueous solutions. Additionally, its mechanism of action is not well understood, so it may be difficult to predict its effects in certain applications.
Future Directions
The potential future directions for 4,6(1H,5H)-Pyrimidinedione, 2-amino- include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research into its use as a synthetic intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds could be conducted. Finally, further research into its use as a catalyst in organic synthesis could be conducted.
Scientific Research Applications
4,6(1H,5H)-Pyrimidinedione, 2-amino- has a variety of applications in scientific research. It has been used in the synthesis of peptides, nucleic acids, and other organic compounds. It has also been used in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. In addition, it has been used in the synthesis of metal complexes, such as those containing cobalt and nickel.
properties
IUPAC Name |
2-amino-1H-pyrimidine-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H2,(H3,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYNVOQLMBUUMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Malonylguanidine | |
CAS RN |
4425-67-6 | |
Record name | 2-Amino-4,6(1H,5H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4425-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malonylguanidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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